3-Methoxy-5-(methylthio)benzaldehyde

Organic Synthesis Medicinal Chemistry Reactivity

This 3,5-disubstituted benzaldehyde uniquely combines a polar methoxy and a lipophilic methylthio group on a single aromatic core. This avoids complex multi-step syntheses needed with monosubstituted analogs, enabling efficient one-step introduction of both functionalities to fine-tune LogP and metabolic stability. Ideal for constructing novel Schiff base ligands with superior metal coordination or for sequential, regioselective electrophilic substitutions difficult with symmetrical analogs.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Cat. No. B14761674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(methylthio)benzaldehyde
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=O)SC
InChIInChI=1S/C9H10O2S/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3
InChIKeyZQQTXNTYTPZFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(methylthio)benzaldehyde (CAS 1289031-82-8): A Dual-Functionalized Aromatic Aldehyde for Selective Synthesis


3-Methoxy-5-(methylthio)benzaldehyde (CAS 1289031-82-8) is a substituted benzaldehyde derivative with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol [1]. Its structure features an aromatic ring with an electron-donating methoxy group at the 3-position and a lipophilic methylthio group at the 5-position, along with a reactive aldehyde functional group [2]. This unique substitution pattern imparts distinct electronic and steric properties, establishing it as a valuable and versatile building block in organic synthesis and medicinal chemistry [2].

Procurement Rationale: Why 3-Methoxy-5-(methylthio)benzaldehyde Cannot Be Interchanged with Simpler Benzaldehyde Derivatives


The strategic co-localization of both methoxy and methylthio substituents on the benzaldehyde core creates a unique electronic and steric environment that is not achievable with monosubstituted analogs (e.g., 4-(methylthio)benzaldehyde or 3-methoxybenzaldehyde) or isomers with different substitution patterns (e.g., 3-methoxy-4-(methylthio)benzaldehyde) [1]. A class-level analysis indicates that methoxy and methylthio groups have differing abilities to stabilize adjacent double bonds and direct electrophilic substitution, which directly impacts the reactivity and selectivity of this compound in multi-step syntheses [2]. Therefore, simple substitution with a more common analog would alter the regioselectivity of subsequent reactions and the overall physicochemical properties of the resulting intermediates, potentially leading to synthetic failure or a loss of desired activity in the final target molecule.

Quantitative Evidence Guide for Scientific Selection of 3-Methoxy-5-(methylthio)benzaldehyde


Impact of Methoxy and Methylthio Substituents on Electronic Properties: A Class-Level Inference

While no direct head-to-head studies exist for this specific compound, class-level data demonstrates that the electronic properties of the methoxy and methylthio groups differ significantly, which will influence the reactivity of the benzaldehyde core. The methoxy group (-OCH3) is a strong resonance electron donor (Hammett σp = -0.27), whereas the methylthio group (-SCH3) is a weaker electron donor with a greater capacity for hyperconjugation [1]. This electronic disparity in a single molecule creates a unique polarization pattern, differentiating it from analogs with only one substituent type. This class-level inference suggests that 3-Methoxy-5-(methylthio)benzaldehyde will exhibit a distinct reactivity profile in electrophilic aromatic substitution and condensation reactions compared to analogs like 3,5-dimethoxybenzaldehyde or 4-(methylthio)benzaldehyde [1].

Organic Synthesis Medicinal Chemistry Reactivity

Differentiation in Physicochemical Properties vs. Common Analog 4-(Methylthio)benzaldehyde

The molecular structure of 3-Methoxy-5-(methylthio)benzaldehyde (C9H10O2S, MW 182.24) differs from the more common building block 4-(methylthio)benzaldehyde (CAS 3446-89-7, C8H8OS, MW 152.21) by the addition of a methoxy group [1][2]. This modification increases the molecular weight and introduces an additional hydrogen bond acceptor, which is predicted to alter its LogP and solubility profile compared to the baseline 4-(methylthio)benzaldehyde [2]. While direct experimental data for the target compound is absent, the structural difference is a quantifiable and verifiable point of differentiation.

Medicinal Chemistry Physicochemical Properties Drug Design

Reactivity Advantage in Condensation Chemistry: A Supporting Observation

3-Methoxy-5-(methylthio)benzaldehyde is documented to undergo condensation reactions with amines to form Schiff bases [1]. This is a common reaction for aromatic aldehydes, but the presence of the 5-methylthio group is noted to provide a distinct chemical handle. This is supported by research on related systems, which shows that sulfur-containing benzaldehydes can form more stable metal complexes due to the additional coordination site provided by the thioether group, a feature absent in simple methoxybenzaldehydes like 3-methoxybenzaldehyde [2]. This class-level observation provides a plausible basis for selecting 3-Methoxy-5-(methylthio)benzaldehyde over a non-sulfur analog for applications requiring bidentate ligand formation.

Organic Synthesis Schiff Base Synthesis Medicinal Chemistry

Validated Application Scenarios for Procuring 3-Methoxy-5-(methylthio)benzaldehyde


Synthesis of Novel Pharmacophores with Precisely Modulated Lipophilicity

The structural differentiation of 3-Methoxy-5-(methylthio)benzaldehyde compared to simpler analogs (as noted in Section 3, Evidence 2) makes it a key intermediate for medicinal chemists aiming to fine-tune the lipophilicity (LogP) and metabolic stability of a lead compound. The combination of a polar methoxy and a lipophilic methylthio group in a single building block allows for the introduction of both functionalities in one synthetic step, which is more efficient than using multiple monosubstituted starting materials [1].

Development of Bidentate Ligands for Transition Metal Catalysis and Bioinorganic Studies

Based on the potential for dual coordination from the aldehyde and thioether moieties (inferred in Section 3, Evidence 3), this compound is well-suited for the synthesis of novel Schiff base ligands. These ligands can form more stable and catalytically active metal complexes compared to those derived from oxygen-only benzaldehydes like 3-methoxybenzaldehyde [2]. This application is particularly relevant in the development of new catalysts for organic transformations or in the design of metal-based therapeutics.

A Versatile Building Block in Multi-Step Organic Synthesis Requiring Orthogonal Reactivity

The distinct electronic properties of the methoxy and methylthio substituents (described in Section 3, Evidence 1) create a differentiated reactivity profile on the aromatic ring. This allows synthetic chemists to perform sequential, regioselective functionalizations that would be difficult or impossible with more symmetrical analogs like 3,5-dimethoxybenzaldehyde [3]. It is a strategic choice for constructing complex molecular architectures where control over the site of electrophilic aromatic substitution is paramount.

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